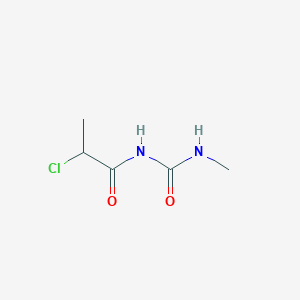
3-(2-Chloropropanoyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Chloropropanoyl)-1-methylurea” is a chemical compound with the IUPAC name N-(2-chloropropanoyl)-N’-isobutylurea . It has a molecular weight of 206.67 .
Synthesis Analysis
The synthesis of “3-(2-Chloropropanoyl)-1-methylurea” could potentially involve the use of 3-Chloropropionyl chloride, an important bifunctional reagent capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Applications De Recherche Scientifique
Reactions and Derivatives
Research in organic chemistry has explored the reactions of compounds related to "3-(2-Chloropropanoyl)-1-methylurea" to synthesize novel derivatives. For example, novel derivatives of 3,3-dichloroprop-2-enenitrile containing methylurea or phenylurea fragments have been synthesized. These derivatives undergo intramolecular cyclization to form imidazolidin-2-ones and, when reacted with aliphatic amines, afford imidazolidinones with potential applications in material science and pharmaceuticals (Chumachenko et al., 2017). Additionally, substituted dichloropropenylureas have been studied for heterocyclization reactions with aliphatic amines, leading to previously unknown oxazole and imidazolone derivatives with potential utility in developing new materials or drugs (Kornii et al., 2021).
Environmental Impact and Degradation
Environmental research has focused on the impact and degradation of chloropropanols and chloropropanediols in soil and water systems. Studies have investigated the phase partitioning of 1,3-dichloropropene, a compound related to "3-(2-Chloropropanoyl)-1-methylurea," highlighting its mobility in soils and the role of organic matter in adsorption, which could inform strategies for minimizing environmental contamination (Kim et al., 2003). Another study on the degradation of 1,3-dichloropropene in soil emphasized the effectiveness of organic amendments in enhancing degradation rates, thus reducing atmospheric emissions and potential environmental hazards (Dungan et al., 2001).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloropropionyl chloride, indicates that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, to use only non-sparking tools, and to take precautionary measures against static discharge .
Propriétés
IUPAC Name |
2-chloro-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPYRTHWZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

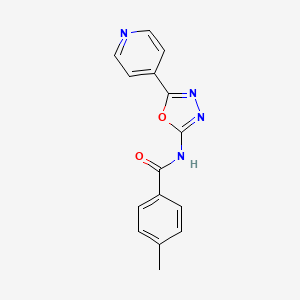
![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)
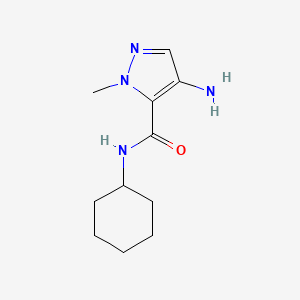
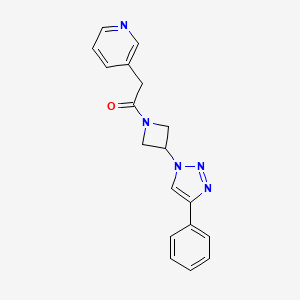

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)

![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)


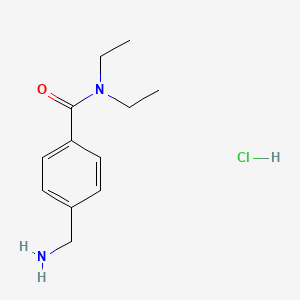
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)
